1-[4-(chloromethyl)-3-methylphenyl]-1H-imidazole hydrochloride
Description
Chemical Structure: The compound consists of an imidazole ring substituted with a 3-methylphenyl group at the 1-position and a chloromethyl (-CH₂Cl) group at the 4-position of the phenyl ring. It exists as a hydrochloride salt, enhancing its water solubility. This suggests a similar pathway for the target compound, involving chlorination of a benzyl alcohol intermediate . Key Properties:
Properties
IUPAC Name |
1-[4-(chloromethyl)-3-methylphenyl]imidazole;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11ClN2.ClH/c1-9-6-11(3-2-10(9)7-12)14-5-4-13-8-14;/h2-6,8H,7H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DAXDFKZXJDZZGX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)N2C=CN=C2)CCl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12Cl2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[4-(chloromethyl)-3-methylphenyl]-1H-imidazole hydrochloride typically involves the reaction of 4-(chloromethyl)-3-methylbenzyl chloride with imidazole under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate or sodium hydroxide to facilitate the nucleophilic substitution reaction. The reaction mixture is then heated to promote the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods. One common approach is the use of continuous flow reactors, which allow for better control over reaction conditions and higher yields. Additionally, the use of catalysts and optimized reaction parameters can further enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
1-[4-(chloromethyl)-3-methylphenyl]-1H-imidazole hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imidazole N-oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The chloromethyl group can be substituted with other nucleophiles to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines, thiols, and alcohols can be used in substitution reactions, often in the presence of a base.
Major Products Formed
Oxidation: Imidazole N-oxides
Reduction: Amine derivatives
Substitution: Various substituted imidazole derivatives depending on the nucleophile used
Scientific Research Applications
1-[4-(chloromethyl)-3-methylphenyl]-1H-imidazole hydrochloride has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-[4-(chloromethyl)-3-methylphenyl]-1H-imidazole hydrochloride involves its interaction with specific molecular targets. The imidazole ring can interact with enzymes and receptors, potentially inhibiting their activity or modulating their function. The chloromethyl group can also form covalent bonds with nucleophilic sites on proteins, leading to changes in their activity.
Comparison with Similar Compounds
Research Findings and Data
Thermal and Spectral Data
- Melting Point : Analogous compounds like 4-[4-(chloromethyl)phenyl]-1,2-dimethyl-5-nitro-1H-imidazole exhibit melting points around 120°C , suggesting the target compound may have similar thermal stability.
- ¹H-NMR Profile : Expected signals include aromatic protons (~7.2–7.8 ppm), methyl groups (~2.5 ppm), and chloromethyl (-CH₂Cl) at ~4.6 ppm, consistent with related structures .
Biological Activity
1-[4-(Chloromethyl)-3-methylphenyl]-1H-imidazole hydrochloride is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications, supported by relevant data and case studies.
Chemical Structure and Properties
- Molecular Formula : C₁₀H₉ClN₂•HCl
- Molecular Weight : Approximately 229.11 g/mol
- Structure : The compound features an imidazole ring substituted with a chloromethyl group on a phenyl ring, enhancing its reactivity and biological properties.
The biological activity of 1-[4-(chloromethyl)-3-methylphenyl]-1H-imidazole hydrochloride is attributed to its interaction with various biological macromolecules:
- Enzyme Inhibition : The imidazole ring can bind to enzyme active sites, potentially inhibiting their activity.
- Covalent Bond Formation : The chloromethyl group may form covalent bonds with nucleophilic sites on proteins, altering their function.
Antimicrobial and Antifungal Properties
Research indicates that compounds containing imidazole rings, including this one, exhibit antimicrobial and antifungal activities. The presence of the chloromethyl group may enhance these properties by increasing lipophilicity or facilitating interactions with biological targets.
Anticancer Potential
1-[4-(Chloromethyl)-3-methylphenyl]-1H-imidazole hydrochloride has been studied for its anticancer effects:
- In Vitro Studies : It demonstrated cytotoxic activity against various cancer cell lines. For instance, derivatives of imidazole have shown IC50 values in the low micromolar range against human cancer cell lines .
- Case Study Example : A related study reported that imidazole derivatives exhibited significant antitumor activity with IC50 values as low as 0.003 M against specific cancer cell lines .
Structure-Activity Relationship (SAR)
The structure-activity relationship (SAR) studies have revealed that modifications to the imidazole and phenyl rings significantly influence biological activity:
- Chloromethyl vs. Bromomethyl : Compounds with chloromethyl groups generally exhibited better biological profiles compared to their brominated counterparts.
- Methyl Substitution : The presence of a methyl group on the phenyl ring can enhance the lipophilicity of the compound, potentially improving its bioavailability and efficacy.
Comparative Analysis
A comparison table highlighting similar compounds and their unique features is presented below:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| 4-(Chloromethyl)-1H-imidazole hydrochloride | C₄H₆Cl₂N | Simpler structure; fewer aromatic interactions |
| 1-(4-Chlorophenyl)-1H-imidazole | C₉H₈ClN | Lacks the chloromethyl group; different reactivity |
| 1-[4-(Chloromethyl)-3-methylphenyl]-1H-imidazole | C₁₀H₉ClN₂ | Contains an additional methyl group; altered properties |
Applications in Drug Discovery
The compound serves as a valuable building block in organic synthesis due to its reactive functional groups. Its potential applications include:
- Medicinal Chemistry : As a precursor for synthesizing more complex molecules with therapeutic effects.
- Pharmacological Research : Investigating its role as an inhibitor in various disease models.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
